molecular formula C17H16ClNO4S B11491686 dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 1082688-46-7

dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B11491686
CAS No.: 1082688-46-7
M. Wt: 365.8 g/mol
InChI Key: ZRJHPFLGQPBWLI-OAHLLOKOSA-N
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Description

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolo[1,2-c][1,3]thiazole core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3R)-3-(4-bromophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
  • Dimethyl (3R)-3-(4-fluorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Uniqueness

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.

Biological Activity

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure features a pyrrolo-thiazole framework with two ester functional groups, which significantly influence its biological properties. The molecular formula is C14H12ClN2O4SC_{14}H_{12}ClN_{2}O_{4}S, and its molecular weight is approximately 320.77 g/mol. The presence of the chlorine atom enhances its reactivity and biological activity.

Research indicates that this compound primarily exerts its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with various diseases, particularly cancer. For instance, it interacts with kinases that play crucial roles in cell signaling and proliferation.
  • Induction of Apoptosis : Experimental studies suggest that this compound can trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.
  • Disruption of Signaling Pathways : The compound interferes with key signaling pathways that regulate cell survival and proliferation, making it a candidate for anticancer therapy.

Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : Studies have demonstrated significant cytotoxic effects against multiple cancer cell lines. For example:
    • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL depending on the structural modifications of related compounds .
Cell LineIC50 Value (µg/mL)Reference
MCF-75.36
HepG210.10
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibits the growth of cancer cells by inducing apoptosis through caspase activation pathways.
  • Kinase Inhibition Studies : The compound was evaluated for its ability to inhibit various kinases associated with cancer progression. It showed promising results as a Type I kinase inhibitor with a strong affinity for specific ATP-binding sites on target kinases .
  • Structure-Activity Relationship (SAR) Analysis : Variations in the substituents on the thiazole ring were studied to determine their impact on biological activity. Substituents such as chlorophenyl groups enhanced activity compared to other derivatives lacking these groups.

Properties

CAS No.

1082688-46-7

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

InChI

InChI=1S/C17H16ClNO4S/c1-9-13(16(20)22-2)14(17(21)23-3)12-8-24-15(19(9)12)10-4-6-11(18)7-5-10/h4-7,15H,8H2,1-3H3/t15-/m1/s1

InChI Key

ZRJHPFLGQPBWLI-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=C2N1[C@H](SC2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=C2N1C(SC2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)OC

Origin of Product

United States

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